Arginine Hydrochloride
Overview
Description
Arginine hydrochloride is a compound that combines arginine, an essential amino acid, with a chloride ion. It plays a critical role in various biological processes, including protein synthesis, immune response, and the production of nitric oxide (NO), which is vital for cardiovascular function and immune defense . Arginine is also involved in wound healing and cell proliferation .
Synthesis Analysis
The synthesis of arginine hydrochloride can be achieved through the reduction of nitroarginine to L-arginine hydrochloride using stannous chloride in formic acid . This method has been successfully applied in the synthesis of poly-L-arginine hydrochloride from poly-L-nitroarginine. The process is efficient and results in the quantitative conversion of nitroarginine to L-arginine hydrochloride .
Molecular Structure Analysis
The molecular structure of arginine hydrochloride does not significantly alter the backbone or side-chain structure of proteins such as hen egg-white lysozyme (HEL) . X-ray crystallography studies have shown that the presence of arginine hydrochloride does not result in stably bound arginine molecules to the protein structure. However, it does affect the number of hydration water molecules around the protein, which may contribute to its ability to suppress protein aggregation .
Chemical Reactions Analysis
Arginine hydrochloride is involved in several chemical reactions within the body. It serves as a precursor for the synthesis of nitric oxide (NO) from L-arginine by NO synthase . The reaction of arginine with 1,2-cyclohexanedione results in the formation of a new α-amino acid, demonstrating the reactivity of the guanido group of arginine . Additionally, arginine can be metabolized into ornithine, polyamines, proline, glutamate, creatine, and agmatine, highlighting its versatility in cellular metabolism .
Physical and Chemical Properties Analysis
Arginine hydrochloride's physical and chemical properties are influenced by the counterion present. The Hofmeister Series suggests that the aggregation suppression ability of arginine salts follows a specific order based on the counterion, with dihydrogen phosphate, sulfate, and citrate showing strong attractive interactions with the guanidinium group of arginine . These interactions are thought to contribute to the superior aggregation suppression ability of these salt forms by promoting the clustering of arginine molecules . Furthermore, arginine hydrochloride's role in altering the hydration structure around proteins is a key property that aids in preventing protein aggregation .
Scientific Research Applications
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Hypoxia Treatment
- Field : Medical Science
- Application : Arginine Hydrochloride is used in therapeutic practice for conditions accompanied by hypoxia of different origins .
- Method : The application involves supplementation with L-arginine, which depends on mitochondrial oxidative phosphorylation processes and biochemical indices .
- Results : The supplementation has shown a favorable effect in individuals with both low and high capacity of adaptation to hypoxia .
-
Cardiovascular Disease Treatment
- Field : Cardiovascular Medicine
- Application : Arginine Hydrochloride has been studied for its potential role in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis .
- Method : The application involves increasing nitric oxide production, which can help dilate blood vessels, improve blood flow, and reduce the risk of cardiovascular events .
- Results : The results of the application are improved blood flow and reduced risk of cardiovascular events .
-
Treatment of Type 2 Diabetes
- Field : Endocrinology
- Application : Arginine Hydrochloride supplementation has been found to improve insulin sensitivity in individuals with type 2 diabetes .
- Method : The application involves the oral intake of L-arginine HCL powder .
- Results : The results have shown improved insulin sensitivity in individuals with type 2 diabetes .
-
Treatment of Erectile Dysfunction
- Field : Urology
- Application : Arginine Hydrochloride has been used in the treatment of erectile dysfunction .
- Method : The application involves taking arginine supplements in doses ranging from 1.5–5 grams daily .
- Results : Studies have found that arginine supplements significantly improved erectile dysfunction, compared with a placebo or no treatment .
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Improving Blood Flow
-
Preventing Preeclampsia
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Protein Refolding and Solubilization
- Field : Biopharmaceuticals
- Application : Arginine Hydrochloride is highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation .
- Method : Arginine Hydrochloride is added to high concentration protein formulations along with glutamate as a counterion .
- Results : The use of Arginine Hydrochloride as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
- Field : Physiology
- Application : Arginine Hydrochloride supplementation has shown a favorable effect in individuals with both low and high capacity of adaptation to hypoxia .
- Method : The application involves supplementation with L-arginine depending on mitochondrial oxidative phosphorylation processes and biochemical indices .
- Results : In individuals with high initial anti-hypoxic reserves, these favorable effects are achieved by the blockade of NO-dependent biosynthesis pathways .
Future Directions
Arginine Hydrochloride has been used in research and 20 approved protein injectables . It is recommended to add Arginine along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arginine Hydrochloride . The use of Arginine as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26982-20-7 | |
Record name | Poly(L-arginine) hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20883650 | |
Record name | L-(+)-Arginine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arginine Hydrochloride | |
CAS RN |
15595-35-4, 1119-34-2 | |
Record name | Arginine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginine Hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-(+)-Arginine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-arginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARGININE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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